N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine
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Overview
Description
N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine: is an organic compound with the molecular formula C19H42N2O and a molecular weight of 314.55 g/mol . It is characterized by the presence of a diamine group and an isotridecyloxy group attached to a propane backbone. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine typically involves the reaction of isotridecyl alcohol with 3-chloropropylamine under basic conditions to form the intermediate, which is then further reacted with 1,3-diaminopropane . The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: : In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of temperature, pressure, and reaction time to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: : N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the diamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, thiols; reactions often conducted in polar aprotic solvents.
Major Products: : The major products formed from these reactions include oxides, reduced amine derivatives, and substituted diamine compounds .
Scientific Research Applications
N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s diamine group allows it to form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Tetradecyloxy)propyl]propane-1,3-diamine
- N-[3-(Dodecyloxy)propyl]propane-1,3-diamine
- N-[3-(Hexadecyloxy)propyl]propane-1,3-diamine
Comparison: : N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine is unique due to its specific isotridecyloxy group, which imparts distinct hydrophobic and steric properties compared to its analogs. This uniqueness makes it particularly effective in applications requiring specific molecular interactions and stability .
Properties
CAS No. |
42443-72-1 |
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Molecular Formula |
C19H42N2O |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
N'-[3-(11-methyldodecoxy)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C19H42N2O/c1-19(2)13-9-7-5-3-4-6-8-10-17-22-18-12-16-21-15-11-14-20/h19,21H,3-18,20H2,1-2H3 |
InChI Key |
YZGGABQGIYPLRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOCCCNCCCN |
Origin of Product |
United States |
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